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Compound of Interest

Compound Name: (R)-Idhp

Cat. No.: B12391047 Get Quote

Abstract
This document provides a detailed, step-by-step protocol for the proposed asymmetric

synthesis of (R)-Idhp, also known as (R)-2-hydroxy-2-(indol-3-ylmethyl)-4-methylpentanoic

acid. The synthesis is designed for researchers in medicinal chemistry and drug development.

This protocol includes a plausible synthetic route, detailed experimental procedures, and a

summary of expected outcomes in tabular format. Additionally, a diagram of the proposed

synthetic workflow and the relevant biological signaling pathway are provided to meet the

visualization requirements for application notes.

Introduction
(R)-Idhp is the (R)-enantiomer of Idhp, a metabolite known for its vasorelaxant properties. Its

mechanism of action involves the inhibition of Ca2+ release in vascular smooth muscle cells,

making it a compound of interest for cardiovascular research. The stereospecific synthesis of

(R)-Idhp is crucial for elucidating its specific biological activity and therapeutic potential. This

protocol outlines a plausible three-step asymmetric synthesis starting from commercially

available reagents.

Proposed Synthetic Pathway
The proposed synthesis involves the stereoselective addition of an indole Grignard reagent to a

chiral α-ketoester derived from (L)-leucine, followed by ester hydrolysis to yield the final

product.
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Step 1: Preparation of Indole Grignard Reagent

Step 2: Asymmetric Addition Step 3: Hydrolysis

Indole EtMgBr, THF Indol-1-ylmagnesium bromide

Diastereoselective
AdditionChiral α-Ketoester Ester Intermediate LiOH, THF/H2O (R)-Idhp
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Caption: Proposed synthetic workflow for (R)-Idhp.

Experimental Protocols
Step 1: Preparation of the Chiral α-Ketoester (Methyl (S)-2-oxo-4-methylpentanoate)

To a solution of (L)-leucine methyl ester hydrochloride (1 equivalent) in dichloromethane

(DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.

Stir the mixture for 30 minutes at 0 °C.

Add Dess-Martin periodinane (1.2 equivalents) portion-wise over 20 minutes.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and

Na₂S₂O₃.

Extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the title compound.
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Step 2: Asymmetric Addition of Indole

To a solution of indole (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an

inert atmosphere, add ethylmagnesium bromide (1.2 equivalents, 1 M in THF) dropwise.

Stir the mixture at room temperature for 1 hour to form the indole Grignard reagent.

Cool the reaction mixture to -78 °C.

Add a solution of methyl (S)-2-oxo-4-methylpentanoate (1 equivalent) in anhydrous THF

dropwise.

Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.

Quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the ester

intermediate.

Step 3: Hydrolysis to (R)-Idhp

Dissolve the ester intermediate (1 equivalent) in a mixture of THF and water (3:1).

Add lithium hydroxide (LiOH, 3 equivalents).

Stir the mixture at room temperature for 12-16 hours, monitoring by TLC.

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure to yield (R)-Idhp.
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Data Presentation
The following table summarizes the expected results for the synthesis of (R)-Idhp.

Step Product
Starting
Material

Key
Reagents

Expected
Yield (%)

Expected
Purity (%)

1

Methyl (S)-2-

oxo-4-

methylpentan

oate

(L)-leucine

methyl ester

HCl

Dess-Martin

periodinane
85-95 >98

2

Methyl (R)-2-

hydroxy-2-

(indol-3-

ylmethyl)-4-

methylpentan

oate

Methyl (S)-2-

oxo-4-

methylpentan

oate

Indole,

EtMgBr
60-75 >95

3 (R)-Idhp
Ester

Intermediate
LiOH 90-98 >99

Biological Signaling Pathway
(R)-Idhp is reported to exert its vasorelaxant effects by inhibiting Ca²⁺ release in vascular

smooth muscle cells. The following diagram illustrates a simplified signaling pathway for

vascular smooth muscle contraction and the proposed point of inhibition by (R)-Idhp.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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